

Theoretical vs. experimental properties of "cis-1-Ethyl-2-Methylcyclopentane"

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Compound of Interest

Compound Name: *cis-1-Ethyl-2-Methylcyclopentane*

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A Comparative Guide to the Properties of cis-1-Ethyl-2-Methylcyclopentane

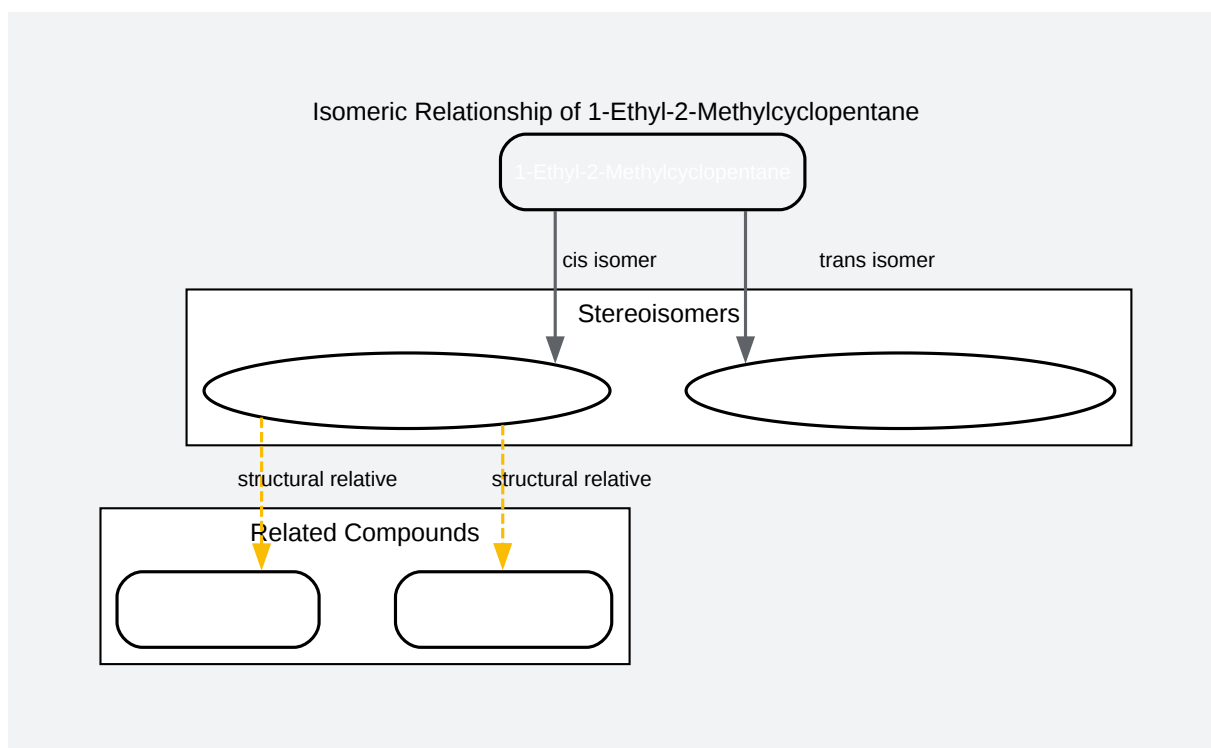
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimental properties of **cis-1-Ethyl-2-Methylcyclopentane**. In the ever-evolving landscape of chemical research and drug development, a thorough understanding of a molecule's stereoisomeric properties is paramount. This document aims to be a valuable resource by presenting a detailed analysis of the titular compound, contrasting its experimentally determined characteristics with theoretical expectations. Furthermore, this guide offers a comparative look at its stereoisomer, trans-1-Ethyl-2-Methylcyclopentane, and related simpler cycloalkanes to provide a broader context for its physicochemical behavior.

Structural and Stereochemical Landscape

cis-1-Ethyl-2-Methylcyclopentane (CAS No: 930-89-2) is a saturated cyclic hydrocarbon with the molecular formula C_8H_{16} and a molecular weight of approximately 112.21 g/mol ^{[1][2][3][4]}. Its structure consists of a five-membered cyclopentane ring substituted with an ethyl group and a methyl group on adjacent carbon atoms, with both substituents oriented on the same side of the ring plane. This cis configuration imparts specific steric and conformational properties that differentiate it from its trans isomer.

Below is a diagram illustrating the relationship between the cis and trans isomers of 1-Ethyl-2-Methylcyclopentane.



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Caption: Isomeric and structural relationships of **cis-1-Ethyl-2-Methylcyclopentane**.

Theoretical Properties: A Conformational Overview

While specific computational studies on **cis-1-Ethyl-2-Methylcyclopentane** are not readily available in the surveyed literature, its theoretical properties can be inferred from the well-established principles of conformational analysis of substituted cyclopentanes.

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry). For substituted cyclopentanes, the substituents' energetic

preference for either pseudo-axial or pseudo-equatorial positions determines the most stable conformation.

In **cis-1-Ethyl-2-Methylcyclopentane**, both the ethyl and methyl groups are on the same side of the ring. This arrangement leads to significant steric strain. The molecule will adopt a conformation that minimizes the interactions between these two adjacent bulky groups. It is expected that the molecule will exist as a dynamic equilibrium of envelope and half-chair conformations, with the puckering of the ring rapidly moving around the carbon atoms. The lowest energy conformation would likely place the larger ethyl group in a pseudo-equatorial position to minimize steric hindrance, which may force the adjacent methyl group into a less favorable pseudo-axial position, or a conformation that represents a compromise in minimizing the strain from both substituents.

Experimental Data Comparison

The following tables summarize the experimentally determined physical and thermochemical properties of **cis-1-Ethyl-2-Methylcyclopentane** and its comparative compounds.

Table 1: Physical Properties

Property	cis-1-Ethyl-2-Methylcyclopentane	trans-1-Ethyl-2-Methylcyclopentane	Ethylcyclopentane	Methylcyclopentane
CAS Number	930-89-2[1]	930-90-5	1640-89-7	96-37-7
Molecular Formula	C ₈ H ₁₆ [1][2][4]	C ₈ H ₁₆	C ₇ H ₁₄	C ₆ H ₁₂
Molecular Weight (g/mol)	112.21[4]	112.21	98.19	84.16
Boiling Point (°C)	127.95[4]	124.5	103.5	71.8
Melting Point (°C)	-105.95[4]	-	-138.4	-142.4
Density (g/cm ³ at 20°C)	0.7811[4]	0.766	0.766	0.749
Refractive Index (at 20°C)	1.4270[4]	1.420	1.419	1.410
Vapor Pressure (mmHg at 25°C)	15.6[4]	-	45	109

Table 2: Thermochemical Properties

Property	cis-1-Ethyl-2-Methylcyclopentane
Enthalpy of Vaporization (ΔH_{vap}) at 25°C (kJ/mol)	38.3
Flash Point (°C)	13.5[4]

Note: Data for some properties of the trans-isomer and simpler cycloalkanes were not available in the searched literature and are marked as "-".

From the experimental data, it is observed that **cis-1-Ethyl-2-Methylcyclopentane** has a slightly higher boiling point and density compared to its trans isomer. This can be attributed to the greater molecular surface area and potential for stronger intermolecular van der Waals forces in the cis configuration due to the substituents being on the same side of the ring.

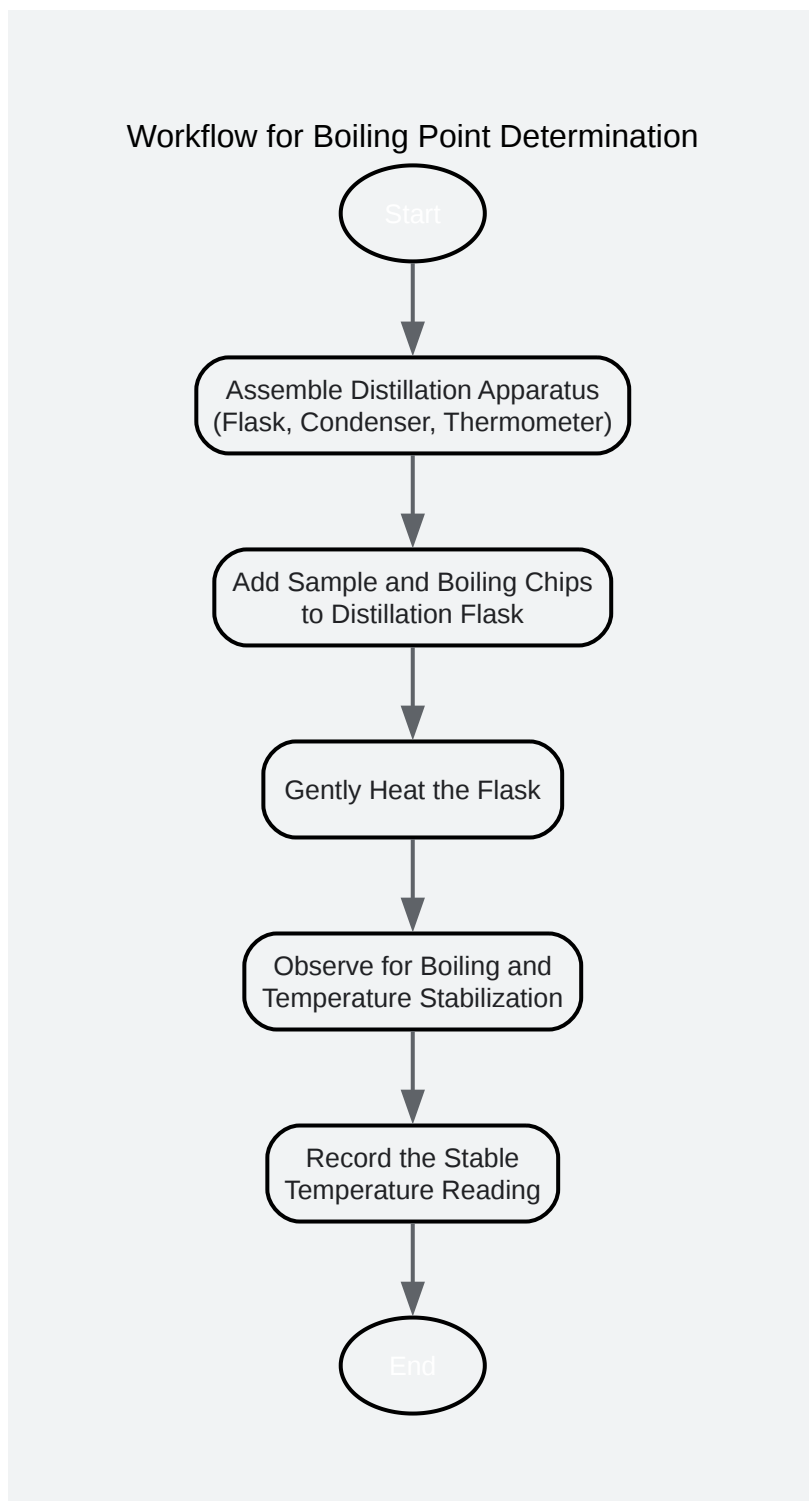
Experimental Protocols

The following are generalized methodologies for determining some of the key experimental properties listed above.

Determination of Boiling Point

A common and accurate method for determining the boiling point of a volatile organic compound is through distillation.

Workflow: Boiling Point Determination by Distillation



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Caption: A simplified workflow for determining the boiling point of a liquid.

- **Apparatus Setup:** A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection vessel. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head.
- **Sample Preparation:** The liquid sample (**cis-1-Ethyl-2-Methylcyclopentane**) is placed in the distillation flask along with boiling chips to ensure smooth boiling.
- **Heating:** The flask is gently heated.
- **Data Collection:** As the liquid boils, the vapor rises, and the temperature on the thermometer will increase. The temperature that remains constant as the vapor condenses and is collected is recorded as the boiling point.

Determination of Density

The density of a volatile liquid can be determined using a pycnometer or by simply measuring the mass of a known volume.

- **Mass Measurement:** An empty, dry pycnometer (a small glass flask with a precise volume) is weighed.
- **Filling:** The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The excess liquid is wiped off.
- **Second Mass Measurement:** The filled pycnometer is weighed again.
- **Calculation:** The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying components of a mixture. For a pure sample of **cis-1-Ethyl-2-Methylcyclopentane**, GC-MS can confirm its purity and provide its mass spectrum, which is a molecular fingerprint.

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., hexane).
- **Injection:** A small volume of the solution is injected into the gas chromatograph.
- **Separation:** The sample is vaporized and carried by an inert gas through a long, thin column. The separation of components is based on their boiling points and interactions with the column's stationary phase.
- **Detection and Analysis:** As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum that can be used to identify the compound.

Conclusion

This guide has provided a comparative analysis of the theoretical and experimental properties of **cis-1-Ethyl-2-Methylcyclopentane**. While a detailed theoretical characterization of this specific molecule requires dedicated computational studies, its behavior can be largely understood through the established principles of conformational analysis of substituted cycloalkanes. The presented experimental data offers a clear quantitative comparison with its trans isomer and related compounds, highlighting the impact of stereochemistry on physical properties. The detailed experimental protocols serve as a practical reference for researchers working with this and similar compounds. This comprehensive overview is intended to support the research and development endeavors of professionals in the chemical and pharmaceutical sciences.

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